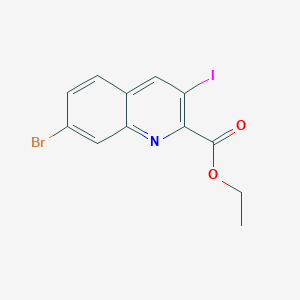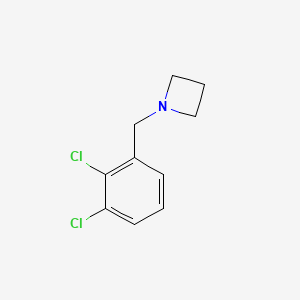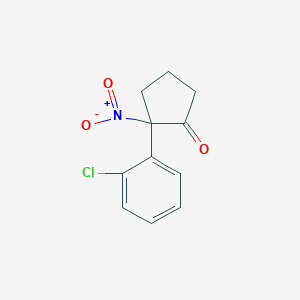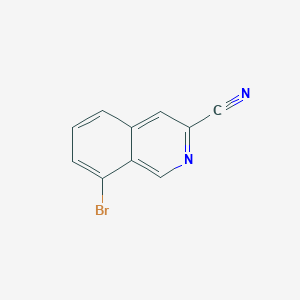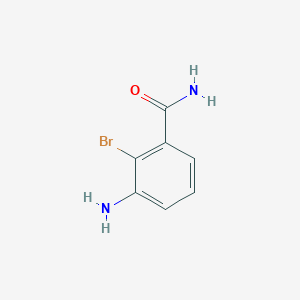![molecular formula C25H29IO8 B13666589 Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its high strain and unique reactivity, making it a valuable intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the iodo and methoxycarbonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often relies on large-scale photochemical reactions and subsequent functional group transformations. The scalability of these reactions is crucial for producing sufficient quantities for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The strained bicyclic structure can react with electrophiles and nucleophiles to form more stable products.
Common Reagents and Conditions
Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A precursor in the synthesis of the target compound.
Bicyclo[1.1.0]butanes: Another class of strained bicyclic compounds with similar reactivity.
Uniqueness
The uniqueness of Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate lies in its combination of functional groups and the highly strained bicyclic core. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C25H29IO8 |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3 |
Clé InChI |
DEXMYMBQHIEEED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
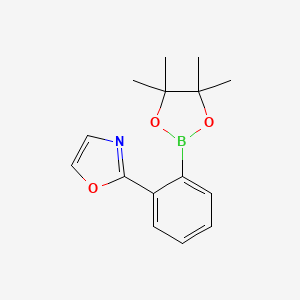
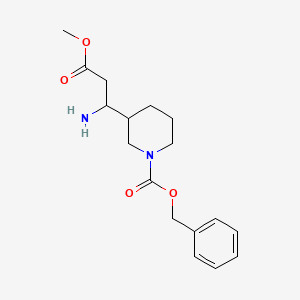
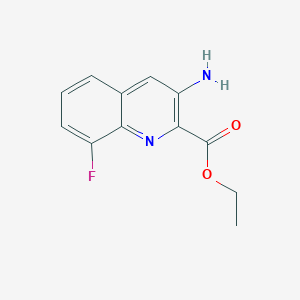
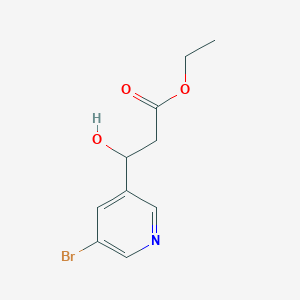

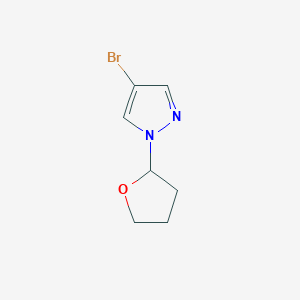
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
